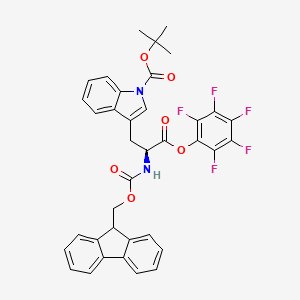
Fmoc-Trp(Boc)-Opfp
説明
“Fmoc-Trp(Boc)-Opfp” is a synthetic intermediate used in peptide synthesis . It is also known as Nα-Fmoc-N(in)-Boc-L-tryptophan or N(in)-Boc-Nα-Fmoc-L-tryptophan . It is particularly useful in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .
Synthesis Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis (SPPS) . The use of this N-in-Boc protected derivative overcomes most of the problems associated with the preparation of Trp containing-peptides by Fmoc SPPS . Cleavage with TFA generates an N-in-carboxy indole which protects the Trp from alkylation .Molecular Structure Analysis
The molecular formula of “this compound” is C31H30N2O6 . Its molecular weight is 526.58 g/mol .Chemical Reactions Analysis
The use of “this compound” in Fmoc solid-phase peptide synthesis resulted in an improved yield of the correct product by suppressing side reactions of tryptophan .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has an optical activity of [α]20/D −21±2°, c = 1% in DMF . It is recommended to store it at 2-8°C .科学的研究の応用
Adsorption on Molecularly Imprinted Polymers : Fmoc-Trp(Boc)-Opfp was used in a study investigating the equilibrium adsorption isotherms of compounds that are structural analogues of the template on molecularly imprinted polymers. This research contributes to understanding the selective adsorption properties of these polymers, which are crucial in separation and purification processes (Kim & Guiochon, 2005).
Solid-Phase Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis (SPPS). For instance, one study discussed the use of various coupling reagents, including Fmoc amino acid fluorides and urethane-protected N-carboxyanhydrides, for rapid peptide coupling, where this compound plays a vital role (Kates et al., 1996).
Peptide Chain Assembly : In another study, this compound was used in the assembly of peptide chains via SPPS. This study aimed to improve the solubility of peptides during purification processes (Wahlström & Undén, 2009).
Controlled Drug Release : Research on the conjugation of Fmoc-Trp(Boc) with poly(d,l-lactic-co-glycolic acid) for controlled drug release from biodegradable microspheres highlights its potential in drug delivery systems (Oh et al., 1999).
Epimerization in Peptide Synthesis : A study examined the epimerization of Fmoc-L-Trp(Boc) during its coupling to an unnatural amino acid in SPPS. This is important for understanding the stereochemical control in peptide synthesis (Zhang et al., 2001).
Hydrogelation and Self-Assembly : The self-assembly and hydrogelation properties of Fmoc-tripeptides, including this compound, were investigated to understand their influence on hydrogel modulus and anisotropy, which is significant in the development of biomaterials (Cheng et al., 2010).
Chemoselective Peptide Ligation : In a study on new protecting groups for tryptophan in SPPS, this compound was used to protect against acid-catalyzed side reactions, facilitating purification by HPLC (Dose & Seitz, 2004).
作用機序
Target of Action
Fmoc-Trp(Boc)-Opfp is primarily used in the synthesis of peptides . The compound’s primary targets are the peptide chains that it helps to form. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is used to protect the tryptophan (Trp) amino acid during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the tryptophan, while the Boc (tert-butyloxycarbonyl) group protects the indole nitrogen of the tryptophan . These protections help to prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound aids in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . These peptides and proteins can then go on to play various roles in biological systems, depending on their specific sequences of amino acids.
Pharmacokinetics
It’s worth noting that the compound’s properties allow it to be effectively used in the peptide synthesis process .
Result of Action
The result of this compound’s action is the successful synthesis of peptides . By protecting the tryptophan amino acid during synthesis, the compound allows for the creation of peptide chains without unwanted side reactions . This leads to the production of peptides that can be used in various biological and medical research applications .
Action Environment
The action of this compound is influenced by the conditions of the laboratory environment in which it is used . Factors such as temperature, pH, and the presence of other chemicals can all impact the efficacy of the compound in peptide synthesis . Proper storage of the compound is also important for maintaining its stability and effectiveness .
生化学分析
Biochemical Properties
Fmoc-Trp(Boc)-Opfp is involved in the synthesis of peptides, including those containing tryptophan . The use of this N-in-Boc protected derivative overcomes most of the problems associated with the preparation of Trp containing-peptides by Fmoc SPPS . It interacts with various biomolecules during the peptide synthesis process .
Cellular Effects
The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level during the peptide synthesis process . Cleavage with TFA generates an N-in-carboxy indole which protects the Trp from alkylation and sulfonation . The N-in-carboxy group is removed under aqueous conditions during normal work-up of the peptide .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under the conditions used for peptide synthesis .
Metabolic Pathways
It is known that the compound is involved in the synthesis of peptides, which can participate in various metabolic pathways .
Transport and Distribution
It is known that the compound is used in vitro for peptide synthesis .
Subcellular Localization
It is known that the compound is used in vitro for peptide synthesis .
特性
IUPAC Name |
tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29F5N2O6/c1-37(2,3)50-36(47)44-17-19(20-10-8-9-15-27(20)44)16-26(34(45)49-33-31(41)29(39)28(38)30(40)32(33)42)43-35(46)48-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,43,46)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZGIYCOLJXRE-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H29F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718536 | |
| Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181311-44-4 | |
| Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



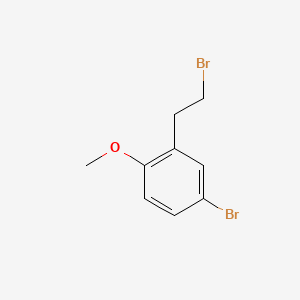
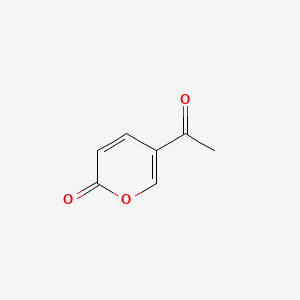
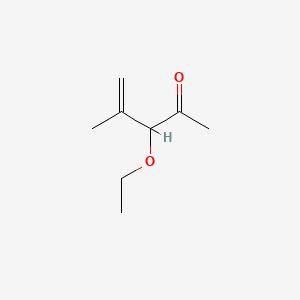
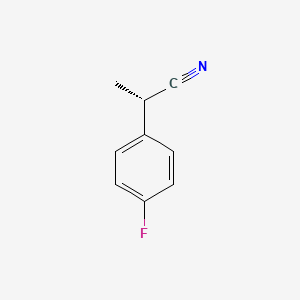
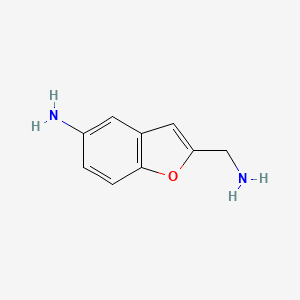
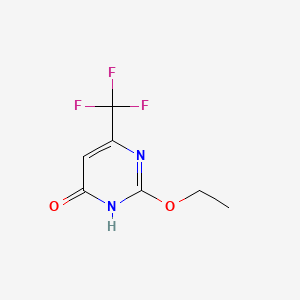
![1,2,4,6,8-Pentaazaspiro[4.4]nonane](/img/structure/B574945.png)
![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)
